4(1H)-Pyridinone, 2-(2-furanyl)-2,3-dihydro-
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Overview
Description
4(1H)-Pyridinone, 2-(2-furanyl)-2,3-dihydro- is a heterocyclic compound that features both pyridinone and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridinone, 2-(2-furanyl)-2,3-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furylacetonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired pyridinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyridinone, 2-(2-furanyl)-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridinone ring can be reduced to form dihydropyridinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyridinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridinone ring can produce dihydropyridinones.
Scientific Research Applications
4(1H)-Pyridinone, 2-(2-furanyl)-2,3-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4(1H)-Pyridinone, 2-(2-furanyl)-2,3-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar pyridinone structure and exhibit comparable biological activities.
Tetrahydro-2-furanyl-2,4(1H,3H)-pyrimidinedione: This compound also features a furan ring and has been studied for its antibacterial properties.
Uniqueness
4(1H)-Pyridinone, 2-(2-furanyl)-2,3-dihydro- is unique due to its combination of pyridinone and furan rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential for various applications in different fields.
Properties
CAS No. |
827622-87-7 |
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Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-(furan-2-yl)-2,3-dihydro-1H-pyridin-4-one |
InChI |
InChI=1S/C9H9NO2/c11-7-3-4-10-8(6-7)9-2-1-5-12-9/h1-5,8,10H,6H2 |
InChI Key |
VAWTZGUSNIPLGF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC=CC1=O)C2=CC=CO2 |
Origin of Product |
United States |
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